HaloTag Succinimidyl Ester O2 Ligand

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

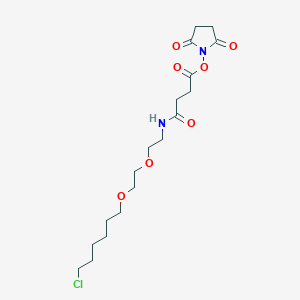

HaloTag Succinimidyl Ester O2 Ligand is a versatile chemical reagent used primarily in molecular biology for bioconjugation. This compound features a reactive succinimidyl ester group that readily reacts with primary amines present in various biomolecules, including proteins, antibodies, and nucleic acids. This reaction forms a stable amide bond, covalently linking the ligand to the target molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of HaloTag Succinimidyl Ester O2 Ligand involves the synthesis of a reactive succinimidyl ester group connected to an alkyl chloride separated by an ethylene glycol repeat (O2). The ligand can be successfully conjugated to any reporter group, protein, or nucleic acid derivative containing an amine, forming stable amide bond linkages .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated chemical reactors. The process includes the preparation of stock solutions in solvents like DMSO or DMF, followed by the addition of the ligand to the target biomolecule solution under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions

HaloTag Succinimidyl Ester O2 Ligand primarily undergoes nucleophilic substitution reactions. The reactive succinimidyl ester group reacts with primary amines (NH2) present in biomolecules, forming stable amide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, DMSO, and DMF. The reactions are typically carried out under physiological conditions, ensuring rapid and specific covalent bond formation.

Major Products Formed

The major products formed from these reactions are stable amide bond linkages between the this compound and the target biomolecule, such as proteins, antibodies, or nucleic acids.

Aplicaciones Científicas De Investigación

HaloTag Succinimidyl Ester O2 Ligand has a wide range of scientific research applications:

Protein Labeling: Used for site-specific labeling of proteins in living cells and in vitro, facilitating the study of protein dynamics and functions.

Imaging: Enables imaging of live or fixed mammalian cells expressing HaloTag protein or protein fusions.

Protein Purification: Assists in the isolation and purification of proteins by forming stable covalent bonds with target proteins.

Bioconjugation: Facilitates the covalent attachment of various probes to biomolecules, aiding in the study of protein-protein and protein-DNA interactions.

Biomedical Applications: Used in in vivo molecular imaging and single-molecule studies.

Mecanismo De Acción

The mechanism of action of HaloTag Succinimidyl Ester O2 Ligand involves the formation of a covalent bond between the reactive succinimidyl ester group and primary amines present in biomolecules. This reaction forms a stable amide bond, covalently linking the ligand to the target molecule. The ligand crosses the cell membrane and binds to the HaloTag fusion protein, enabling various downstream applications .

Comparación Con Compuestos Similares

Similar Compounds

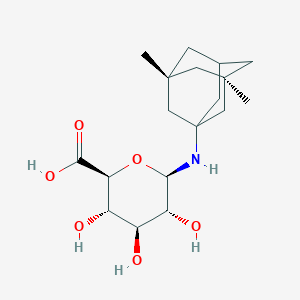

HaloTag Succinimidyl Ester O4 Ligand: Contains a reactive succinimidyl ester group connected to an alkyl chloride separated by three ethylene glycol repeats (O4).

HaloTag Amine O2 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by an ethylene glycol repeat (O2).

HaloTag Amine O4 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by three ethylene glycol repeats (O4).

Uniqueness

HaloTag Succinimidyl Ester O2 Ligand is unique due to its specific structure, which allows for rapid and specific covalent bond formation under physiological conditions. This ligand is particularly useful for applications requiring stable amide bond linkages with primary amines in biomolecules.

Propiedades

Fórmula molecular |

C18H29ClN2O7 |

|---|---|

Peso molecular |

420.9 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoate |

InChI |

InChI=1S/C18H29ClN2O7/c19-9-3-1-2-4-11-26-13-14-27-12-10-20-15(22)5-8-18(25)28-21-16(23)6-7-17(21)24/h1-14H2,(H,20,22) |

Clave InChI |

DUVJEQSANZTBKM-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCCCCCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)

![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)